3-Carbamoyl-1-methyl-D3-pyridinium chloride
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Overview
Description
3-Carbamoyl-1-methyl-D3-pyridinium chloride is a stable isotope-labeled compound with the molecular formula C7H6D3ClN2O and a molecular weight of 175.63. It is primarily used as a research tool in various scientific fields due to its unique properties and isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-methyl-D3-pyridinium chloride typically involves the reaction of 3-carbamoyl-1-methylpyridinium chloride with deuterium oxide (D2O) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the incorporation of deuterium atoms into the pyridinium ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-methyl-D3-pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
3-Carbamoyl-1-methyl-D3-pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and antithrombotic research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through direct action on the endothelium, involving the prostacyclin pathway and improving nitric oxide bioavailability. This mechanism contributes to its antithrombotic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylnicotinamide chloride
- Trigonellamide chloride
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
Uniqueness
3-Carbamoyl-1-methyl-D3-pyridinium chloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and enhances its utility in NMR spectroscopy and mass spectrometry. This isotopic labeling distinguishes it from other similar compounds that do not possess deuterium atoms .
Properties
CAS No. |
1218993-18-0 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI Key |
BWVDQVQUNNBTLK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
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